

Unraveling the Biological Activity of BMS-795311: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BMS-795311	
Cat. No.:	B15617822	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of **BMS-795311**, a potent and orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP). The following sections detail its mechanism of action, quantitative biological data, and the experimental protocols utilized in its characterization.

Core Mechanism of Action: CETP Inhibition

BMS-795311 exerts its biological effect through the potent inhibition of Cholesteryl Ester Transfer Protein (CETP).[1][2][3] CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting this process, BMS-795311 effectively remodels lipoprotein profiles, leading to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C). This modulation of lipid profiles is a key therapeutic strategy for the potential treatment of dyslipidemia and the reduction of cardiovascular disease risk.

Quantitative Biological Data

The biological activity of **BMS-795311** has been quantified through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and efficacy across different experimental systems.



Table 1: In Vitro Inhibition of CETP Activity

Assay Type	Species	IC50	Reference
Enzyme-based Scintillation Proximity Assay (SPA)	Human	4 nM	[1][2]
Human Whole Plasma Assay (hWPA)	Human	0.22 μΜ	[2][3]

Table 2: In Vivo Efficacy in Animal Models

Animal Model	Dosing	Key Findings	Reference
Human CETP/apoB- 100 Dual Transgenic Mice	1 mg/kg (oral)	Maximal inhibition of cholesteryl ester transfer activity.	[3]
Moderately-fat fed Hamsters	3-10 mg/kg (oral, 3 days)	Increased HDL-C content and size, comparable to torcetrapib.	[2][3]

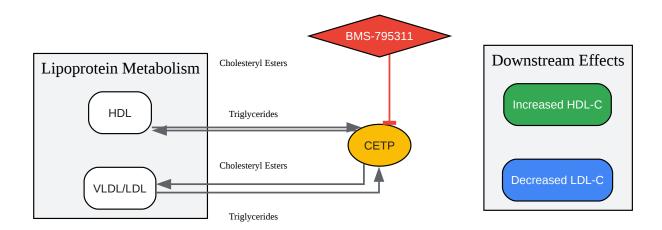
Table 3: Pharmacokinetic Profile in Various Species



Species	Oral Bioavailability	Cmax (at specified oral dose)	Terminal Half- life (intravenous)	Reference
Mice	37%	5.3 ng/mL (10 mg/kg)	6 h	[2]
Rats	37%	17 ng/mL (10 mg/kg)	7 h	[2]
Monkeys	20%	1.7 ng/mL (5 mg/kg)	>18 h	[2]
Dogs	5%	0.43 ng/mL (5 mg/kg)	10 h	[2]

Signaling Pathway and Experimental Workflows

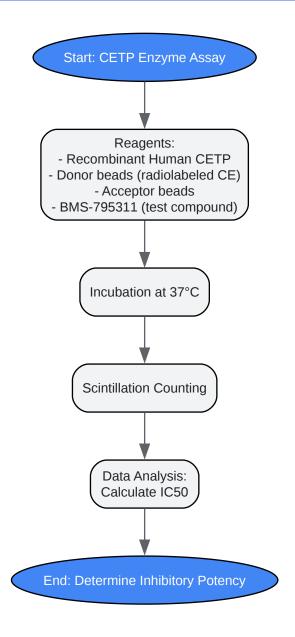
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Caption: Mechanism of CETP inhibition by BMS-795311.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]



- 3. Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Biological Activity of BMS-795311: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15617822#understanding-the-biological-activity-of-bms-795311]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com